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Compound of Interest

Compound Name: Ethyl d-methioninate

CAS No.: 107998-44-7; 7512-43-8

Cat. No.: B2709340

Get Quote

Application Note: Utilizing Ethyl D-Methioninate as a Strategic Precursor in Advanced Peptide

Synthesis

Introduction & Strategic Rationale
The incorporation of D-amino acids into peptide sequences is a cornerstone strategy in modern

drug development. D-amino acids enhance proteolytic stability, extend in vivo half-life, and

enforce specific conformational motifs such as β -turns. Ethyl D-methioninate (H-D-Met-OEt),

typically supplied as its hydrochloride salt, serves as a highly effective C-terminal protected

building block in both solution-phase and chemoenzymatic peptide synthesis[1][2]. By masking

the α -carboxyl group as an ethyl ester, it prevents unwanted side reactions—such as

diketopiperazine formation or homocoupling—during the activation of the incoming N-protected

amino acid[3].

As a Senior Application Scientist, I emphasize that selecting the correct C-terminal protecting

group is not merely a matter of availability, but a strategic decision that dictates the efficiency of

downstream elongation and deprotection steps.
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Physicochemical & Computational Data
Understanding the physical properties of the precursor is critical for solvent selection and

reaction optimization[2].

Property Value / Description

Chemical Name Ethyl D-methioninate (H-D-Met-OEt)

CAS Number 107998-44-7

Molecular Formula C₇H₁₅NO₂S

Molecular Weight 177.26 g/mol

SMILES O=C(OCC)CCSC

LogP 0.6299

Topological Polar Surface Area (TPSA) 52.32 Å²

Storage Conditions Sealed in dry, 2-8°C

Mechanistic Insights: Why the Ethyl Ester?
When designing a synthetic route, it is vital to understand the causality behind selecting an

ethyl ester over methyl (OMe) or tert-butyl (OtBu) esters:

Steric and Electronic Balance: Ethyl esters offer a precise middle ground. They are more

sterically hindered than methyl esters, significantly reducing the risk of premature hydrolysis

or aminolysis during prolonged coupling cycles. Yet, they are easier to saponify than tert-

butyl esters, which require harsh acidic conditions (e.g., TFA) that might prematurely cleave

Boc protecting groups or damage sensitive side chains like the thioether of methionine.

Enzymatic Compatibility: Ethyl esters are excellent substrates for biocatalytic peptide

synthesis. Proteases and acylases (e.g., Penicillin G Acylase or α -chymotrypsin) can

selectively recognize the ethyl ester moiety to catalyze reverse-proteolysis (amide bond

formation) in aqueous or biphasic media[4].
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Solubility Enhancement: The ethyl group enhances the lipophilicity of the growing peptide

chain, improving solubility in organic solvents like DMF and DCM[3]. This is critical for

maintaining high local concentrations during solution-phase coupling, driving the reaction to

completion.

Synthetic Workflows
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Divergent pathways utilizing Ethyl D-methioninate in chemical and enzymatic peptide

synthesis.

Experimental Protocols
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Protocol A: Solution-Phase Peptide Coupling (HATU/DIPEA) This protocol ensures high

coupling efficiency while minimizing the epimerization of the activated amino acid[3].

Preparation: Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and

1.1 equivalents of HATU in anhydrous DMF (concentration ~0.1 M) under an inert

atmosphere (N₂ or Ar).

Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for

5 minutes at room temperature to allow the formation of the active O-At ester.

Coupling: Add 1.1 equivalents of Ethyl D-methioninate hydrochloride (H-D-Met-OEt·HCl)

followed by an additional 1.0 equivalent of DIPEA (to neutralize the hydrochloride salt).

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via

LC-MS or TLC.

Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the

organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over

anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification) Controlled alkaline hydrolysis is required

to remove the ethyl ester without inducing racemization at the α -carbon or oxidizing the

methionine thioether.

Solvent System: Dissolve the protected dipeptide (Fmoc-AA-D-Met-OEt) in a 3:1:1 mixture of

THF/MeOH/H₂O (concentration ~0.05 M). The inclusion of MeOH accelerates the hydrolysis

of ethyl esters.

Base Addition: Cool the solution to 0°C. Slowly add 1.5 equivalents of Lithium Hydroxide

monohydrate (LiOH·H₂O).

Hydrolysis: Stir at 0°C for 1 hour, then allow it to warm to room temperature. Critical Step:

Monitor closely via LC-MS to prevent Fmoc cleavage. If Fmoc stability is a concern, strict

temperature control must be maintained, or enzymatic cleavage should be utilized.

Neutralization: Acidify the mixture to pH 3 using 1M HCl to protonate the free carboxylate.
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Extraction: Extract the free acid into EtOAc, wash with brine, dry over Na₂SO₄, and

concentrate.

Protocol C: Enzymatic Peptide Synthesis Certain enzymes, such as aminoacylases or

proteases, can couple D-amino acid esters, albeit often at lower rates than their L-

counterparts[4].

Media Preparation: Prepare a biphasic system or a reverse micelle solution (e.g., CTAB in

CHCl₃/isooctane) to host the enzyme and shift the thermodynamic equilibrium toward

synthesis[4].

Reaction: Introduce the acyl donor and Ethyl D-methioninate into the organic phase. Add

the enzyme (e.g., Penicillin G Acylase) suspended in a minimal aqueous buffer (pH 7.0-7.5).

Incubation: Incubate at 30°C with gentle shaking for 24-48 hours.

Isolation: Separate the organic layer, wash with mild aqueous buffer to remove unreacted

precursors, and evaporate to yield the selectively coupled product.

Quantitative Performance Data
The following table summarizes expected yields and purities based on optimized laboratory

conditions for Ethyl D-methioninate.

Reaction
Type

Reagents
/ Catalyst

Solvent
System

Temp (°C) Time (h)
Expected
Yield (%)

Expected
Purity (%)

Chemical

Coupling

HATU /

DIPEA
DMF 25 2 - 4 85 - 92 > 95

Chemical

Coupling

EDC /

HOBt

DCM /

DMF
25 12 - 16 78 - 85 > 90

Saponificat

ion

LiOH (1.5

eq)

THF/MeOH

/H₂O
0 to 25 1 - 2 80 - 88 > 92

Enzymatic

Coupling

Aminoacyl

ase

Aqueous/O

rganic
30 24 - 48 40 - 60* > 98
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*Note: Enzymatic coupling yields with D-amino acid derivatives are typically lower than L-

enantiomers due to stereospecificity constraints of the active site[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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